

An In-depth Technical Guide to the Mass Spectrum of Ethyl 6-Hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethyl 6-hydroxyoctanoate	
Cat. No.:	B15334030	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of **ethyl 6-hydroxyoctanoate**, a molecule of interest in various research and development contexts. The information presented herein is essential for the structural elucidation and analytical characterization of this compound and related substances.

Introduction

Ethyl 6-hydroxyoctanoate (C₁₀H₂₀O₃, Molecular Weight: 188.26 g/mol) is a bifunctional molecule containing both an ester and a hydroxyl group. Understanding its mass spectrometric behavior is crucial for its identification and quantification in complex matrices. This guide will focus on the fragmentation patterns observed under electron ionization (EI), a common and informative mass spectrometry technique.[1] EI is considered a "hard" ionization method that induces significant fragmentation, providing a detailed fingerprint of the molecule's structure.[1]

Predicted Mass Spectrum Data

The mass spectrum of **ethyl 6-hydroxyoctanoate** is characterized by a series of fragment ions resulting from specific bond cleavages. The molecular ion peak ([M]+) is expected at a mass-to-charge ratio (m/z) of 188. While it may be of low intensity or even absent in some EI spectra of aliphatic compounds, its observation confirms the molecular weight.[2] The most prominent peaks arise from characteristic fragmentation pathways of esters and alcohols.



m/z	Proposed Fragment Ion	Formula	Description of Loss	Relative Abundance
188	[CH ₃ (CH ₂) ₂ (CHO H) (CH ₂) ₄ COOCH ₂ CH ₃] ⁺	[C10H20O3] ⁺	Molecular Ion	Low
170	[M - H ₂ O]+	[C10H18O2] ⁺	Loss of water (dehydration) from the hydroxyl group	Moderate
143	[M - OCH2CH3] ⁺	[C8H15O2] ⁺	α-cleavage: loss of the ethoxy radical	Moderate
115	[CH ₂ (CH ₂) ₂ (CHO H)(CH ₂) ₄] ⁺	[C ₈ H ₁₅ O] ⁺	Cleavage at the ester group	Moderate to High
101	[HO(CH ₂) ₄ COOC H ₂ CH ₃] ⁺	[C5H9O3] ⁺	Cleavage of the alkyl chain	Moderate
88	[CH2(CHOH)CO OCH2CH3] ⁺	[C4H8O3] ⁺	McLafferty Rearrangement	High (often the base peak)
73	[COOCH2CH3]+	[C3H5O2] ⁺	Ester functional group fragment	Moderate
45	[OCH ₂ CH ₃] ⁺	[C ₂ H ₅ O] ⁺	Ethoxy ion	Moderate
43	[CH₃CH₂CO]+	[C₃H₃O]+	Acylium ion from McLafferty rearrangement product	High
29	[CH₂CH₃] ⁺	[C ₂ H ₅] ⁺	Ethyl group	Moderate

Key Fragmentation Pathways



The fragmentation of **ethyl 6-hydroxyoctanoate** under electron ionization is primarily governed by the functional groups present: the ethyl ester and the secondary alcohol.

- α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group of the ester.
 The loss of the ethoxy radical (•OCH₂CH₃) results in an acylium ion at m/z 143.
- McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a y-hydrogen.[3][4] A six-membered transition state leads to the elimination of a neutral alkene (ethylene in the case of the ester) and the formation of a resonance-stabilized enol radical cation. For ethyl 6-hydroxyoctanoate, this is predicted to be a major fragmentation pathway, potentially leading to the base peak at m/z 88.
- Dehydration: The hydroxyl group can readily lose a molecule of water (18 Da), leading to a peak at m/z 170.[2][3] This is a common fragmentation for alcohols.
- Alkyl Chain Cleavage: Fragmentation can occur along the hydrocarbon chain, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for obtaining the mass spectrum of **ethyl 6-hydroxyoctanoate**.

4.1. Sample Preparation:

• Dissolve a small amount of **ethyl 6-hydroxyoctanoate** in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

4.2. Instrumentation:

 A gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.[1]

4.3. GC Conditions:

• Injector Temperature: 250 °C



- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - o Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

4.4. MS Conditions:

- Ionization Mode: Electron Ionization (EI).[1]
- Electron Energy: 70 eV.[1]
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
- Solvent Delay: 3 minutes.

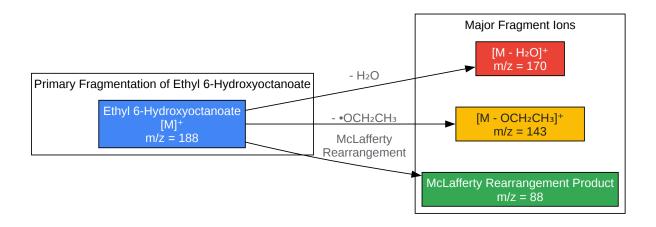
4.5. Data Analysis:

- Identify the peak corresponding to **ethyl 6-hydroxyoctanoate** in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Analyze the fragmentation pattern and compare it to the predicted data and library spectra if available.

Visualization of Fragmentation Pathways

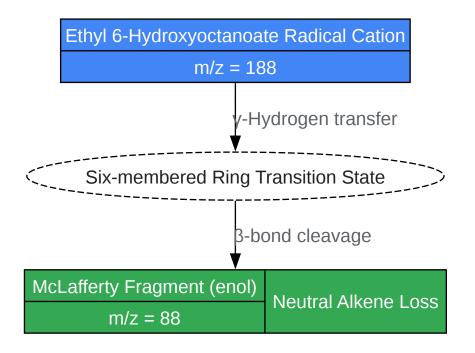


The following diagrams illustrate the key fragmentation pathways of **ethyl 6-hydroxyoctanoate**.



Click to download full resolution via product page

Caption: Primary fragmentation pathways of **ethyl 6-hydroxyoctanoate**.



Click to download full resolution via product page



Caption: Detailed mechanism of the McLafferty rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Electron ionization Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GCMS Section 6.14 [people.whitman.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mass Spectrum of Ethyl 6-Hydroxyoctanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15334030#mass-spectrum-of-ethyl-6hydroxyoctanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com